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Compound of Interest

Compound Name: (-)-2-Butanol

Cat. No.: B080176 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (-)-2-butanol, a
chiral secondary alcohol. It is intended for researchers, scientists, and professionals in drug

development who utilize spectroscopic techniques for molecular characterization. The guide

details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2-butanol. Note that while the specific rotation of polarized light is

unique to the (-) enantiomer, the NMR, IR, and MS spectra are identical for both enantiomers

under standard achiral conditions.

Table 1: ¹H NMR Spectroscopic Data for 2-Butanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.72 Sextet 1H CH-OH

~2.1-2.4 Broad Singlet 1H OH

~1.47 Multiplet 2H CH₂

~1.18 Doublet 3H CH-CH₃

~0.92 Triplet 3H CH₂-CH₃

Data sourced from multiple references, typical values are presented.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for 2-Butanol

Chemical Shift (δ) ppm Carbon Type Assignment

~68-70 CH CH-OH

~30-32 CH₂ CH₂

~22-24 CH₃ CH-CH₃

~10 CH₃ CH₂-CH₃

Data sourced from multiple references, typical values are presented.[4][5][6]

Table 3: IR Absorption Data for 2-Butanol

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3600-3200 (broad) O-H stretch Alcohol

2960-2850 (strong) C-H stretch Alkyl

~1450 C-H bend Alkyl

1150-1050 (strong) C-O stretch Secondary Alcohol
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Characteristic absorption bands for secondary alcohols.[7]

Table 4: Mass Spectrometry (EI) Fragmentation Data for 2-Butanol

Mass-to-Charge Ratio
(m/z)

Proposed Fragment Significance

74 [C₄H₁₀O]⁺
Molecular Ion (M⁺), often weak

or absent.[8]

59 [M - CH₃]⁺ Loss of a methyl group.

56 [M - H₂O]⁺
Loss of water, common for

alcohols.[8]

45 [CH₃CHOH]⁺

Base Peak, α-cleavage,

characteristic of 2-alcohols.[8]

[9]

31 [CH₂OH]⁺ α-cleavage fragment.[8]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

represent standard laboratory procedures for the analysis of a volatile liquid alcohol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a liquid sample for both ¹H and ¹³C

NMR.

Sample Preparation: Accurately weigh approximately 10-20 mg of the (-)-2-butanol sample

for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-

d, CDCl₃) to the vial.[10] Ensure the sample is fully dissolved, using gentle vortexing if

necessary.
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Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR

tube. The liquid height should be around 4-5 cm.[10]

Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to

ensure correct positioning. Place the assembly into the NMR spectrometer.

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of

singlets.[11][12]

Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation

delay) and acquire the data. For ¹³C, more scans are typically required than for ¹H.[13]

D₂O Shake (Optional for ¹H NMR): To confirm the hydroxyl proton peak, a "D₂O shake" can

be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the

NMR tube, shake gently, and re-acquire the spectrum. The O-H peak will disappear or

significantly diminish due to proton-deuterium exchange.[2][14]

2.2 Infrared (IR) Spectroscopy

For a pure liquid sample like (-)-2-butanol, a "neat" spectrum is easily obtained.

Sample Application (Neat Liquid Film): Place one to two drops of neat (-)-2-butanol onto the

surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]

Assembly: Place a second salt plate on top of the first, creating a thin liquid film "sandwich"

between them.[15][17] The liquid should spread evenly without air bubbles.

Data Acquisition: Place the assembled plates into the sample holder of the FT-IR

spectrometer.

Spectrum Recording: Acquire a background spectrum of the empty instrument first. Then,

run the sample spectrum. The instrument software will automatically ratio the sample
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spectrum against the background to produce the final absorbance or transmittance

spectrum.

Cleaning: After analysis, promptly disassemble the salt plates, rinse them with a dry solvent

(e.g., dry acetone), and dry them with a soft tissue before returning them to a desiccator to

prevent damage from moisture.[16]

2.3 Mass Spectrometry (MS)

This protocol outlines the analysis of a volatile alcohol using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: Prepare a dilute solution of (-)-2-butanol in a volatile solvent

compatible with the GC system, such as methanol or dichloromethane. A typical

concentration is around 100 ppm. For direct injection, the pure sample can also be used.

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet. The

high temperature of the inlet vaporizes the sample.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through the GC column, which separates the analyte from any impurities.

Ionization: As the (-)-2-butanol elutes from the GC column, it enters the ion source of the

mass spectrometer. In the EI source, the molecules are bombarded with high-energy

electrons (typically 70 eV), causing them to ionize and fragment.[18]

Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them

based on their mass-to-charge (m/z) ratio.

Detection and Spectrum Generation: A detector counts the ions at each m/z value, and the

software plots the relative abundance of each ion versus its m/z to generate the mass

spectrum.

Visualization of Spectroscopic Workflow
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The logical flow for the characterization of a chiral molecule like (-)-2-butanol using multiple

spectroscopic techniques is depicted below.

Workflow for Spectroscopic Analysis of (-)-2-Butanol
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Caption: Spectroscopic analysis workflow for (-)-2-butanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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